4-(adamantan-1-yl)-1H-imidazol-2-amine
Overview
Description
4-(adamantan-1-yl)-1H-imidazol-2-amine is a compound that features an adamantane group attached to an imidazole ring. Adamantane is a bulky, diamondoid hydrocarbon known for its rigidity and stability, while imidazole is a five-membered ring containing two nitrogen atoms. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and application.
Mechanism of Action
Target of Action
A structurally similar compound, 1-(adamantan-1-yl)-2-(1h-imidazol-1-yl)ethanone, has been reported to target heme oxygenase 1 in humans . Heme oxygenase 1 is an essential enzyme that catalyzes the degradation of heme, a process that results in the formation of biliverdin, carbon monoxide, and free iron .
Mode of Action
Based on the known action of similar compounds, it can be hypothesized that 4-(adamantan-1-yl)-1h-imidazol-2-amine may interact with its target enzyme, potentially altering its function and leading to changes in downstream biochemical processes .
Biochemical Pathways
If the compound does indeed target heme oxygenase 1, it could potentially influence the heme degradation pathway . This could have downstream effects on various biological processes, including cellular respiration and the regulation of oxidative stress.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If the compound does indeed target heme oxygenase 1, it could potentially influence the levels of biliverdin, carbon monoxide, and free iron in the cell . These molecules have various roles in cellular function and could therefore lead to a range of downstream effects.
Biochemical Analysis
Biochemical Properties
4-(adamantan-1-yl)-1H-imidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids . This inhibition can lead to increased levels of these bioactive lipids, which have various physiological effects. Additionally, this compound can bind to specific protein targets, altering their function and influencing downstream biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound exhibits neuroprotective effects by modulating the activity of soluble epoxide hydrolase, leading to reduced infarct volume in ischemic stroke models . Furthermore, this compound can affect the expression of genes involved in inflammation and oxidative stress, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of soluble epoxide hydrolase, which prevents the hydrolysis of epoxyeicosatrienoic acids into less active dihydroxy derivatives . This inhibition enhances the vasodilatory and anti-inflammatory properties of epoxyeicosatrienoic acids. Additionally, the compound can interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated consistent neuroprotective effects, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, potential toxic or adverse effects may arise. For instance, excessive inhibition of soluble epoxide hydrolase can disrupt normal physiological processes, leading to adverse outcomes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolic process involves hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic transformations can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution pattern is influenced by the compound’s physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, the compound’s presence in the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(adamantan-1-yl)-1H-imidazol-2-amine typically involves multiple steps starting from commercially available precursors. One common route begins with the preparation of 1-acetyladamantane, which is then subjected to a series of reactions to introduce the imidazole ring and the amine group. The process may involve steps such as alkylation, cyclization, and amination, each requiring specific reagents and conditions to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(adamantan-1-yl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the adamantane moiety.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-(adamantan-1-yl)-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(adamantan-1-yl)-1H-imidazol-2-amine include other adamantane derivatives and imidazole-containing molecules, such as:
- 1-(adamantan-1-yl)-1H-imidazole
- 4-(adamantan-1-yl)-1H-imidazol-2-yl)methanol
- 1-(adamantan-1-yl)-2-(isopropylamino)ethanone
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the adamantane and imidazole structures, which imparts unique steric and electronic properties.
Properties
IUPAC Name |
5-(1-adamantyl)-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-12-15-7-11(16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKICBHBVAFWGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=C(N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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